![molecular formula C25H20N2O3S B2763369 5-(4-Methoxyphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione CAS No. 902556-68-7](/img/structure/B2763369.png)
5-(4-Methoxyphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione
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Description
5-(4-Methoxyphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a useful research compound. Its molecular formula is C25H20N2O3S and its molecular weight is 428.51. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Methoxyphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methoxyphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research efforts have been focused on the synthesis and characterization of tricyclic and heterocyclic compounds, which are crucial for developing new materials and pharmaceuticals. For instance, studies on the metal-induced facile synthesis of tricyclic systems emphasize the importance of novel heterotricyclic system formations via nickel-induced carbon–carbon bond formations, showcasing the synthetic versatility of such compounds in creating complex molecular architectures (Tandon & Lucas, 2008).
Material Science Applications
Compounds with complex tricyclic structures often find applications in material science, such as in the creation of novel nanomeric structures with potential uses ranging from electronic materials to biocides. For example, the synthesis of new nanomeric fused cyclic thiosemicarbazones demonstrates the potential of such compounds in material science and biocidal applications (Makki, Abdel-Rahman, & El-Shahawi, 2014).
Drug Discovery and Pharmaceutical Applications
While avoiding direct references to drug use, dosage, and side effects, it's worth noting that the structural complexity of tricyclic compounds makes them candidates for pharmacological research. Their potential interactions with biological systems can lead to the discovery of new therapeutic agents. For example, heterocyclic compounds derived from cyclohexane-1,4-dione are being explored for their potential as anti-Covid-19 agents, indicating the relevance of complex cyclic compounds in addressing current health challenges (Mohareb & Abdo, 2021).
Supramolecular Chemistry
The study of supramolecular structures, such as those formed by tricyclic diones, is essential for understanding molecular interactions and designing new molecular assemblies. These studies can lead to applications in nanotechnology, catalysis, and the development of new materials (Low et al., 2002).
properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[(2-methylphenyl)methyl]-4aH-[1]benzothiolo[3,2-d]pyrimidin-1-ium-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N2O3S/c1-16-7-3-4-8-17(16)15-26-22-20-9-5-6-10-21(20)31-23(22)24(28)27(25(26)29)18-11-13-19(30-2)14-12-18/h3-14,23H,15H2,1-2H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRSMWHLQUWKCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C[N+]2=C3C(C(=O)N(C2=O)C4=CC=C(C=C4)OC)SC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N2O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
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